Seitomycin

Descripción

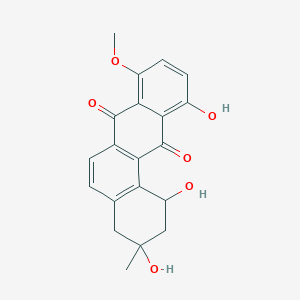

a benz(a)anthraquinone antibiotic from Streptomyces sp; structure in first source

Propiedades

Fórmula molecular |

C20H18O6 |

|---|---|

Peso molecular |

354.4 g/mol |

Nombre IUPAC |

1,3,11-trihydroxy-8-methoxy-3-methyl-2,4-dihydro-1H-benzo[a]anthracene-7,12-dione |

InChI |

InChI=1S/C20H18O6/c1-20(25)7-9-3-4-10-15(14(9)12(22)8-20)19(24)16-11(21)5-6-13(26-2)17(16)18(10)23/h3-6,12,21-22,25H,7-8H2,1-2H3 |

Clave InChI |

GEGOZMWTAFXSGR-UHFFFAOYSA-N |

SMILES canónico |

CC1(CC(C2=C(C1)C=CC3=C2C(=O)C4=C(C=CC(=C4C3=O)OC)O)O)O |

Sinónimos |

seitomycin |

Origen del producto |

United States |

Foundational & Exploratory

In-Depth Technical Guide to Seitomycin: Structure, Properties, and Biological Activity

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the angucycline antibiotic, Seitomycin. It details its chemical structure, physicochemical and spectroscopic properties, isolation from its natural source, and biological activities. This document is intended to serve as a core resource for researchers and professionals in the fields of natural product chemistry, microbiology, and drug discovery.

Chemical Structure and Properties of this compound

This compound is an angucycline antibiotic produced by the terrestrial microorganism Streptomyces sp.[1]. Its structure was elucidated through extensive spectroscopic analysis, including mass spectrometry and one- and two-dimensional Nuclear Magnetic Resonance (NMR) spectroscopy, and by comparison with structurally related compounds such as hatomarubigin C and SM-196 B.[2][1]

The molecular formula of this compound has been determined to be C₂₀H₁₈O₆, with a molecular weight of 354.[2] The chemical structure is characterized by a benz[a]anthraquinone core, a feature common to isotetracenone antibiotics.[2]

Table 1: Physicochemical Properties of this compound [2]

| Property | Value |

| Appearance | Orange Solid |

| Molecular Formula | C₂₀H₁₈O₆ |

| Molecular Weight | 354 |

| Optical Rotation | +132° (c 3.58 mg/ml, MeOH) |

| Color Reaction (NaOH) | Blue Violet |

| Color Reaction (Anisaldehyde/H₂SO₄) | Violet, then Brown |

Table 2: ¹H and ¹³C NMR Spectroscopic Data for this compound (in CDCl₃) [2]

| C-No. | ¹³C NMR (δc) | ¹H NMR (δн) |

| 1 | 35.2 | 2.95 (dd, 18.0, 2.0) |

| 2.85 (dd, 18.0, 2.0) | ||

| 2 | 68.4 | 5.20 (q, 6.5) |

| 3 | 22.8 | 1.51 (d, 6.5) |

| 4 | 192.5 | |

| 4a | 134.1 | |

| 5 | 117.2 | 7.33 (d, 8.5) |

| 6 | 126.7 | 7.41 (d, 8.5) |

| 6a | 157.2 | |

| 7 | 181.6 | |

| 7a | 119.6 | |

| 8 | 153.8 | |

| 9 | 100.2 | 6.29 (s) |

| 10 | 159.5 | |

| 11 | 109.8 | |

| 11-OH | 12.11 (s) | |

| 12 | 135.2 | |

| 12a | 131.7 | |

| 12b | 45.3 | 3.21 (m) |

| 1' | 28.5 | 2.21 (s) |

| OMe | 56.1 | 3.91 (s) |

Experimental Protocols

Fermentation and Production of this compound

The production of this compound is achieved through the cultivation of Streptomyces sp. strain GW19/1251.[2]

Fermentation Protocol:

-

Inoculation and Culture Conditions: The Streptomyces sp. strain GW19/1251 is cultured in M2 medium.[2] The fermentation is carried out in 1-liter Erlenmeyer flasks, each containing 250 ml of the medium.[2]

-

Incubation: The flasks are incubated at 28°C for 3 days on a rotary shaker operating at 95 rpm.[2]

-

Medium Composition (M2 Medium):

-

Glucose: 0.4%

-

Yeast Extract: 0.4%

-

Malt Extract: 1.0%

-

-

pH Adjustment: The pH of the medium is adjusted to 7.8 using 2N NaOH prior to sterilization.[2]

Extraction and Isolation of this compound

Following fermentation, this compound is extracted and purified from the culture broth.[2]

Extraction and Isolation Workflow:

References

In-Depth Technical Guide: The Discovery and Isolation of Seitomycin from Streptomyces

For Researchers, Scientists, and Drug Development Professionals

Abstract

Seitomycin is a novel angucycline antibiotic discovered from terrestrial Streptomyces species. This technical guide provides a comprehensive overview of the discovery, isolation, and initial characterization of this compound. It details the fermentation process of the producing Streptomyces strains, the multi-step purification protocol, and the preliminary assessment of its biological activities. This document is intended to serve as a foundational resource for researchers interested in the further development of this compound or related angucycline compounds.

Introduction

The search for novel antimicrobial agents is a critical endeavor in the face of rising antibiotic resistance. Streptomyces, a genus of Gram-positive bacteria, has historically been a prolific source of clinically significant antibiotics.[1][2] This guide focuses on this compound, a more recently discovered member of the angucycline class of antibiotics, which was isolated from two terrestrial Streptomyces sp. isolates.[3] Angucyclines are a group of aromatic polyketides known for their diverse biological activities, including antibacterial and antitumor properties. This compound's discovery adds to the chemical diversity of this important class of natural products. This document will provide a detailed account of the methodologies employed in its initial discovery and isolation, offering a technical roadmap for its production and purification.

Discovery of the Producing Organism

This compound was first isolated from the terrestrial Streptomyces sp. isolate GW19/1251. A second, unidentified Streptomyces species was also found to produce this compound. The producing strains were identified through a screening program for novel secondary metabolites.

Fermentation for this compound Production

The production of this compound was achieved through submerged fermentation of the Streptomyces sp. isolates.

Fermentation Medium

A specific medium, designated as M2 medium, was used for the cultivation of the Streptomyces strains and production of this compound. The exact composition of this "M2 medium" as used in the original research is not publicly available in the reviewed literature. For general Streptomyces fermentation, various media formulations are utilized to support growth and secondary metabolite production. A typical rich medium for Streptomyces might include a carbon source, a nitrogen source, and essential minerals. An example of a commonly used medium for Streptomyces is Maltose-Yeast Extract-Malt Extract (MYM) medium.[4]

Fermentation Parameters

The fermentation was carried out in shaker flasks under aerobic conditions. Key parameters for a successful fermentation include temperature, pH, agitation speed, and incubation time. While the specific parameters for this compound production are not detailed in the available literature, typical conditions for Streptomyces fermentation are a temperature of 28-30°C, a pH around 7.0, and an incubation period of several days.

Isolation and Purification of this compound

A multi-step process was employed to isolate and purify this compound from the fermentation broth. The overall workflow is depicted in the diagram below.

Caption: Workflow for the isolation and purification of this compound.

Experimental Protocols

4.1.1. Extraction

-

The 20-liter fermentation broth was filtered using diatom earth to separate the mycelial cake from the culture filtrate.

-

The filtrate was extracted four times with an equal volume of ethyl acetate.

-

The mycelial cake was extracted three times with ethyl acetate, followed by three extractions with acetone.

-

All organic extracts were combined and concentrated under reduced pressure to yield the crude extract.

4.1.2. Sephadex LH-20 Column Chromatography

-

The crude extract was dissolved in a minimal amount of the mobile phase.

-

The dissolved extract was loaded onto a Sephadex LH-20 column.

-

The column was eluted with a solvent system of dichloromethane/methanol (3:2 v/v).

-

Fractions were collected and those showing biological activity and the characteristic yellow color of quinones were combined for further purification.

4.1.3. Preparative Thin-Layer Chromatography (PTLC)

-

The combined active fractions from the Sephadex LH-20 column were concentrated.

-

The concentrated sample was applied as a band onto a preparative silica gel TLC plate.

-

The plate was developed using a mobile phase of chloroform/methanol (95:5 v/v).

-

The distinct bands corresponding to this compound and the co-metabolite, tetrangulol methyl ether, were visualized (likely under UV light, though not explicitly stated), scraped from the plate, and the compounds were eluted from the silica gel with a suitable polar solvent.

Structure Elucidation

The chemical structure of this compound was determined through spectroscopic studies, primarily Nuclear Magnetic Resonance (NMR) spectroscopy. Its structure was confirmed by comparing its NMR data with those of structurally related angucycline antibiotics, hatomarubigin C and SM-196 B.[3]

Biological Activity

This compound exhibited moderate antimicrobial and weak phytotoxic activity.[3]

Antimicrobial Activity

The antimicrobial activity of this compound was described as "moderate". However, specific Minimum Inhibitory Concentration (MIC) values against a panel of microorganisms are not available in the reviewed literature. The determination of MIC is a quantitative measure of the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.[5][6][7][8]

Phytotoxic Activity

The phytotoxic activity of this compound was characterized as "weak".[3] Quantitative data from specific bioassays are not provided in the available literature. Phytotoxicity assays typically measure the effect of a compound on seed germination or plant growth.[9][10]

Quantitative Data Summary

The following table summarizes the quantitative data available from the discovery and isolation of this compound.

| Parameter | Value | Reference |

| Fermentation Volume | 20 L | Original Research |

| Purified this compound Yield | 6 mg | Original Research |

| Purified Tetrangulol Methyl Ether Yield | 4 mg | Original Research |

Conclusion

This compound is a novel angucycline antibiotic isolated from Streptomyces sp. with moderate antimicrobial and weak phytotoxic activities. This guide has detailed the available information on its discovery, fermentation, and the methodologies for its isolation and purification. Further research is required to fully elucidate its spectrum of biological activity, including the determination of specific MIC values against a broad range of pathogens, and to explore its potential for therapeutic or agrochemical applications. The lack of detailed information on the fermentation medium and specific purification parameters in the public domain highlights the need for further investigation to enable reproducible and scalable production of this promising natural product.

References

- 1. exodocientifica.com.br [exodocientifica.com.br]

- 2. researchgate.net [researchgate.net]

- 3. This compound: isolation, structure elucidation and biological activity of a new angucycline antibiotic from a terrestrial Streptomycete - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. MYM - ActinoBase [actinobase.org]

- 5. The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance - PMC [pmc.ncbi.nlm.nih.gov]

- 6. emedicine.medscape.com [emedicine.medscape.com]

- 7. idexx.dk [idexx.dk]

- 8. idexx.com [idexx.com]

- 9. mdpi.com [mdpi.com]

- 10. Proving the Mode of Action of Phytotoxic Phytochemicals [mdpi.com]

An In-depth Technical Guide on the Antibiotic Spectrum of Activity of Seitomycin

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Information regarding "Seitomycin" is not available in the public domain. This guide is based on a comprehensive search of scientific literature and databases, which yielded no results for an antibiotic specifically named "this compound." It is possible that "this compound" is a novel, yet-to-be-disclosed compound, a proprietary internal designation, or a potential misspelling of another antibiotic.

This guide will proceed by outlining the typical data, experimental protocols, and pathway analyses that would be included in a technical whitepaper for a novel antibiotic, using related compounds and general methodologies as a framework. This will serve as a template for what a complete guide on this compound would entail, should data become publicly available.

Spectrum of Activity

The spectrum of activity of an antibiotic defines the range of microorganisms it can inhibit or kill. This is a critical initial assessment in the drug development process. Quantitative data is typically presented as Minimum Inhibitory Concentrations (MICs), which represent the lowest concentration of the drug that prevents visible growth of a microorganism.

Table 1: Hypothetical In Vitro Antibacterial Activity of this compound (MIC in µg/mL)

| Bacterial Species | Strain | This compound MIC50 | This compound MIC90 | Comparator A MIC50 | Comparator A MIC90 | Comparator B MIC50 | Comparator B MIC90 |

| Staphylococcus aureus | ATCC 29213 | 0.5 | 1 | 1 | 2 | 0.25 | 0.5 |

| Staphylococcus aureus (MRSA) | ATCC 43300 | 2 | 8 | >32 | >32 | 1 | 4 |

| Streptococcus pneumoniae | ATCC 49619 | 0.125 | 0.5 | 0.25 | 1 | 0.06 | 0.25 |

| Enterococcus faecalis | ATCC 29212 | 4 | 16 | 2 | 8 | 1 | 2 |

| Enterococcus faecium (VRE) | ATCC 51559 | >64 | >64 | >64 | >64 | 32 | >64 |

| Escherichia coli | ATCC 25922 | 8 | 32 | 4 | 16 | 16 | 64 |

| Klebsiella pneumoniae | ATCC 700603 | 16 | 64 | 8 | 32 | 32 | 128 |

| Pseudomonas aeruginosa | ATCC 27853 | 32 | >128 | 16 | 64 | 64 | >128 |

| Acinetobacter baumannii | ATCC 19606 | 16 | 64 | 8 | 32 | 32 | 128 |

MIC50 and MIC90 represent the concentrations required to inhibit 50% and 90% of the tested isolates, respectively.

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and validation of scientific findings.

Determination of Minimum Inhibitory Concentration (MIC)

The MIC is a fundamental measure of an antibiotic's potency. The broth microdilution method is a standard protocol.

Protocol: Broth Microdilution MIC Assay

-

Preparation of Bacterial Inoculum:

-

Isolate colonies from an overnight culture on appropriate agar plates.

-

Suspend colonies in a saline solution to match the turbidity of a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).

-

Dilute the suspension to achieve a final concentration of 5 x 10⁵ CFU/mL in each well of the microtiter plate.

-

-

Preparation of Antibiotic Dilutions:

-

Prepare a stock solution of this compound in a suitable solvent.

-

Perform serial two-fold dilutions of the antibiotic in cation-adjusted Mueller-Hinton Broth (CAMHB) in a 96-well microtiter plate.

-

-

Inoculation and Incubation:

-

Inoculate each well with the prepared bacterial suspension.

-

Include a growth control (no antibiotic) and a sterility control (no bacteria).

-

Incubate the plates at 35-37°C for 16-20 hours in ambient air.

-

-

Reading the Results:

Experimental Workflow for MIC Determination

Mechanism of Action

Understanding how an antibiotic works is fundamental to its development and clinical application. This often involves identifying the cellular pathways it disrupts. While the mechanism of action for this compound is unknown, a hypothetical pathway is presented below based on common antibiotic targets.

Hypothetical Signaling Pathway Inhibition by this compound

Many antibiotics function by inhibiting essential bacterial processes such as cell wall synthesis, protein synthesis, or DNA replication. The following diagram illustrates a hypothetical mechanism where this compound inhibits a key kinase in a bacterial signaling pathway, leading to cell death.

Conclusion

While the specific details of this compound's antibiotic spectrum of activity remain elusive, this guide provides a comprehensive framework for the kind of in-depth technical information required by researchers and drug development professionals. The methodologies for determining the spectrum of activity, such as MIC testing, are standardized and crucial for evaluating any new antimicrobial agent. Furthermore, elucidating the mechanism of action through pathway analysis is a key step in understanding the therapeutic potential and potential resistance mechanisms of a novel antibiotic. The provided tables and diagrams serve as templates that can be populated with specific data once it becomes available for "this compound" or any other new antibiotic under investigation.

References

Seitomycin: A Technical Overview of a Novel Angucycline Antibiotic

For Researchers, Scientists, and Drug Development Professionals

Core Summary

Seitomycin is a novel angucycline antibiotic isolated from a terrestrial Streptomyces species (strain GW19/1251). Spectroscopic analysis, including ESI and EI mass spectroscopy, has determined its molecular weight to be 354, with a corresponding molecular formula of C₂₀H₁₈O₆.[1] This technical guide provides a comprehensive overview of this compound, including its physicochemical properties, the methodology for its isolation and structure elucidation, and its biological activities.

Physicochemical Properties of this compound

The key physicochemical properties of this compound are summarized in the table below.

| Property | Value |

| Molecular Formula | C₂₀H₁₈O₆ |

| Molecular Weight | 354 |

| Appearance | Orange Solid |

| Chromatographic System | Silica gel with cyclohexane-EtOAc-MeOH (7:3:1) |

Experimental Protocols

Isolation and Purification of this compound

The isolation of this compound involves a multi-step process beginning with the fermentation of Streptomyces sp. strain GW19/1251.

-

Fermentation: The Streptomyces sp. strain GW19/1251 is cultured to produce this compound.

-

Extraction: The culture is extracted with ethyl acetate to obtain a crude extract containing the antibiotic.

-

Purification: The crude extract is subjected to a series of chromatographic separations.

-

Silica Gel Chromatography: The extract is first purified on a silica gel column using a solvent system of cyclohexane-EtOAc-MeOH (7:3:1).

-

Sephadex LH-20 Chromatography: Further purification is achieved using a Sephadex LH-20 column with a dichloromethane-MeOH (1:1) solvent system.

-

Structure Elucidation

The chemical structure of this compound was determined using a combination of spectroscopic techniques.

-

Mass Spectrometry: ESI (Electrospray Ionization) and EI (Electron Ionization) mass spectrometry were used to determine the molecular weight of 354.

-

NMR Spectroscopy: 1D (¹H and ¹³C) and 2D (HMBC - Heteronuclear Multiple Bond Correlation) NMR spectroscopy were employed to determine the connectivity of atoms within the molecule.

-

Infrared Spectroscopy: IR spectroscopy was used to identify functional groups present in the molecule, such as hydroxyl and carbonyl groups.

Biological Activity of this compound

This compound has demonstrated both antimicrobial and phytotoxic activities.

Antimicrobial Activity

The antimicrobial activity of this compound was evaluated against a panel of microorganisms. The minimum inhibitory concentrations (MICs) are presented in the table below.

| Test Organism | MIC (µ g/disc ) |

| Bacillus subtilis | 10 |

| Staphylococcus aureus | >100 |

| Escherichia coli | >100 |

| Pseudomonas aeruginosa | >100 |

| Candida albicans | >100 |

| Mucor miehei | 20 |

Phytotoxic Activity

The phytotoxic effects of this compound were assessed by observing its impact on the germination of garden cress seeds. At a concentration of 10 µ g/disc , this compound caused a slight inhibition of germination. At 100 µ g/disc , a significant inhibition of germination was observed.

Conclusion

This compound represents a new addition to the angucycline class of antibiotics. Its moderate antimicrobial activity, particularly against Bacillus subtilis and Mucor miehei, along with its observed phytotoxic effects, suggests potential applications that warrant further investigation. The detailed experimental protocols provided herein offer a foundation for researchers and drug development professionals to explore the therapeutic and agrochemical potential of this novel compound.

References

Unraveling the Phytotoxic Enigma of Seitomycin: A Technical Guide

An In-depth Exploration for Researchers, Scientists, and Drug Development Professionals

Initial investigations into the phytotoxic effects of a compound identified as "Seitomycin" have revealed a significant knowledge gap in publicly accessible scientific literature. Extensive searches for "this compound" have not yielded specific data regarding its phytotoxic properties, mechanism of action in plants, or any associated signaling pathways.

The name "this compound" does not correspond to any well-documented phytotoxin in the available research databases. It is plausible that "this compound" may be a novel or proprietary compound name, a regional identifier, or a potential misspelling of a known phytotoxin. The effects of many phytotoxic compounds, often secondary metabolites produced by microorganisms like Streptomyces, are well-documented.[1][2][3][4] These compounds can have significant impacts on plant health and are a subject of interest for potential applications in agriculture.[5]

Given the current lack of specific information on "this compound," this guide will pivot to a broader discussion of the known phytotoxic effects of compounds produced by Streptomyces species, which may share mechanisms relevant to the compound of interest. This will include an overview of common experimental protocols used to assess phytotoxicity and a discussion of generalized signaling pathways involved in plant stress responses to such toxins.

General Phytotoxic Effects of Streptomyces Metabolites

Streptomyces are a rich source of bioactive secondary metabolites, some of which exhibit potent phytotoxicity.[1][3][4] These effects can manifest in various ways, including:

-

Inhibition of Seed Germination and Seedling Growth: A primary indicator of phytotoxicity is the impairment of a plant's early developmental stages.[6][7][8][9]

-

Chlorosis and Necrosis: The yellowing (chlorosis) and death (necrosis) of plant tissues are common symptoms of cellular damage caused by phytotoxins.

-

Stunted Growth and Development: Phytotoxins can interfere with essential physiological processes, leading to reduced plant size and vigor.[1]

-

Root Growth Inhibition: The root system is often the first point of contact with soil-borne phytotoxins, making root growth inhibition a sensitive marker of toxicity.[7][10][11]

Experimental Protocols for Assessing Phytotoxicity

To provide a framework for potential research on "this compound," this section outlines standard experimental protocols for evaluating the phytotoxic effects of microbial metabolites.

Seed Germination and Seedling Vigor Assays

This fundamental bioassay assesses the impact of a test compound on the earliest stages of plant development.

-

Objective: To determine the concentration-dependent effect of a substance on seed germination and early seedling growth.

-

Methodology:

-

Test Species: A panel of indicator plant species, often including both monocots (e.g., Sorghum saccharatum) and dicots (e.g., Lepidium sativum, Sinapis alba), are selected.[9]

-

Treatment Application: Seeds are exposed to a range of concentrations of the test compound (e.g., "this compound") in a suitable solvent or growth medium. A control group with the solvent alone is included.

-

Incubation: Seeds are incubated under controlled conditions of temperature, light, and humidity for a defined period (typically 3-7 days).[6][8]

-

Data Collection:

-

-

Data Analysis: The data is typically analyzed to determine the EC50 (half-maximal effective concentration) value, which represents the concentration of the compound that causes a 50% reduction in the measured parameter (e.g., root length).[7][10]

Leaf Disc Senescence and Cell Death Assays

This method provides a rapid assessment of a compound's ability to induce cellular damage in mature plant tissues.

-

Objective: To evaluate the direct cytotoxic effects of a substance on plant leaf cells.

-

Methodology:

-

Sample Preparation: Leaf discs of a uniform size are excised from healthy, mature plants.

-

Treatment: The leaf discs are floated on solutions containing different concentrations of the test compound.

-

Incubation: The discs are incubated under controlled light and temperature conditions.

-

Data Collection:

-

Visual Assessment: The degree of chlorosis and necrosis is visually scored over time.

-

Chlorophyll Content: Chlorophyll is extracted from the leaf discs and quantified spectrophotometrically to measure the extent of degradation.

-

Electrolyte Leakage: The conductivity of the surrounding solution is measured to assess membrane damage and leakage of cellular contents.

-

Cell Viability Staining: Dyes such as Evans blue or trypan blue can be used to visualize dead cells.

-

-

Whole Plant Assays

These longer-term experiments provide a more comprehensive understanding of a compound's phytotoxic effects on overall plant growth and physiology.

-

Objective: To assess the systemic effects of a substance on the growth, development, and physiological health of whole plants.

-

Methodology:

-

Plant Material: Young, healthy plants of a selected species are grown in a controlled environment (e.g., greenhouse or growth chamber).

-

Application: The test compound is applied to the plants through various routes, such as soil drenching, foliar spray, or addition to a hydroponic solution, to mimic different exposure scenarios.

-

Growth Period: Plants are monitored over an extended period (weeks to months).

-

Data Collection:

-

Morphological Parameters: Plant height, leaf area, number of leaves, and overall biomass are measured.

-

Physiological Parameters: Photosynthetic rate, transpiration rate, and stomatal conductance can be measured using an infrared gas analyzer.

-

Biochemical Markers: The levels of stress-related compounds such as reactive oxygen species (ROS), malondialdehyde (MDA) (an indicator of lipid peroxidation), and proline are quantified.[12]

-

-

Potential Signaling Pathways Involved in Phytotoxicity

While the specific signaling pathways activated by "this compound" are unknown, the phytotoxic effects of many microbial toxins converge on common plant stress response pathways.

Oxidative Stress Signaling

A frequent consequence of phytotoxin exposure is the overproduction of Reactive Oxygen Species (ROS), such as hydrogen peroxide (H₂O₂) and superoxide anions (O₂⁻).[13][14][15]

Caption: Generalized oxidative stress signaling pathway in response to a phytotoxin.

This diagram illustrates how a phytotoxin like "this compound" could induce the production of ROS within a plant cell.[13] This increase in ROS can lead to oxidative damage to cellular components, ultimately triggering programmed cell death (PCD).[14][15] The plant cell, in response, may activate its antioxidant defense systems to mitigate the damage.[14][16]

Plant Hormone Signaling

Phytotoxins can disrupt the delicate balance of plant hormones, which are crucial regulators of growth and development.

Caption: Hypothetical disruption of plant hormone signaling by a phytotoxin.

This diagram shows how a phytotoxin could interfere with key plant hormones. By inhibiting growth-promoting hormones like auxins and cytokinins and promoting stress- and senescence-related hormones like ethylene and abscisic acid (ABA), the compound could lead to observed phytotoxic symptoms such as stunted growth and premature aging.[17][18][19]

A Call for Further Research

The absence of specific data on "this compound" underscores the vast and often untapped reservoir of natural compounds with potent biological activities. To move forward, the following steps are recommended:

-

Compound Identification and Characterization: The primary and most critical step is the definitive identification of "this compound." This would involve spectroscopic analysis (e.g., NMR, mass spectrometry) to determine its chemical structure.

-

Dose-Response Studies: Once identified, a series of dose-response experiments using the protocols outlined above should be conducted to quantify its phytotoxic effects on a range of plant species.

-

Mechanism of Action Studies: Further research should focus on elucidating the specific molecular targets of "this compound" within the plant cell. This could involve transcriptomic and proteomic analyses to identify genes and proteins that are differentially expressed in response to treatment.

-

Signaling Pathway Analysis: Using genetic and biochemical approaches, the specific signaling cascades activated or inhibited by "this compound" should be investigated to understand the plant's response to this compound.

References

- 1. researchgate.net [researchgate.net]

- 2. Streptomyces and their specialised metabolites for phytopathogen control – comparative in vitro and in planta metabolic approaches - PMC [pmc.ncbi.nlm.nih.gov]

- 3. academic.oup.com [academic.oup.com]

- 4. Phytotoxins produced by plant pathogenic Streptomyces species [agris.fao.org]

- 5. Frontiers | Application of Streptomyces Antimicrobial Compounds for the Control of Phytopathogens [frontiersin.org]

- 6. Perform the phytotoxicity test with Phytotoxkit solid samples | MicroBioTests [microbiotests.com]

- 7. Phytotoxicity of veterinary antibiotics to seed germination and root elongation of crops - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Phytotoxicity test with Phytotoxkit liquid samples | MicroBioTests [microbiotests.com]

- 9. biotoxicity.com [biotoxicity.com]

- 10. researchgate.net [researchgate.net]

- 11. Antibiotic effects on seed germination and root development of tomato (Solanum lycopersicum L.) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Phytotoxic Effects of Allelochemical Acacetin on Seed Germination and Seedling Growth of Selected Vegetables and Its Potential Physiological Mechanism [mdpi.com]

- 13. Oxidative stress tolerance in plants: Novel interplay between auxin and reactive oxygen species signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Reactive Oxygen Species and Antioxidant Defense in Plants under Abiotic Stress: Revisiting the Crucial Role of a Universal Defense Regulator - PMC [pmc.ncbi.nlm.nih.gov]

- 15. mdpi.com [mdpi.com]

- 16. mdpi.com [mdpi.com]

- 17. mdpi.com [mdpi.com]

- 18. youtube.com [youtube.com]

- 19. Effect of seed priming and application of cytokinin and auxin on growth and grain yield of wheat (Triticum aestivum L.) under Ahvaz climatic conditions - Iranian Journal of Crop Sciences [agrobreedjournal.ir]

Methodological & Application

Application Notes and Protocols for Cell-Based Assays to Determine Seitomycin Cytotoxicity

Audience: Researchers, scientists, and drug development professionals.

Introduction

Seitomycin is a novel angucycline antibiotic with potential therapeutic applications.[1] As with any novel compound intended for therapeutic use, a thorough evaluation of its cytotoxic effects is paramount. Cell-based assays are fundamental tools in the early stages of drug discovery and development to assess the potential of a compound to induce cell death, inhibit cell proliferation, or cause cell damage.[2][3] This document provides a comprehensive guide to a panel of standard cell-based assays for evaluating the cytotoxicity of this compound. The described protocols are designed to be adaptable for various cancer cell lines and can be performed in a high-throughput format.

The assays detailed herein will enable researchers to:

-

Determine the concentration-dependent cytotoxic effects of this compound.

-

Distinguish between different mechanisms of cell death, such as apoptosis and necrosis.

-

Quantify key markers of cytotoxicity.

Key Cytotoxicity Assays

A multi-parametric approach is recommended to comprehensively assess the cytotoxic profile of this compound. The following assays provide a robust platform for initial screening and mechanistic studies:

-

MTT Assay: Measures cell viability based on mitochondrial metabolic activity.[4][5]

-

Lactate Dehydrogenase (LDH) Assay: Quantifies plasma membrane damage by measuring the release of the cytosolic enzyme LDH.[6][7]

-

Caspase-3/7 Activity Assay: Detects the activation of key executioner caspases involved in the apoptotic pathway.[8][9]

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

Principle

The MTT assay is a colorimetric assay that measures the reduction of the yellow tetrazolium salt MTT into purple formazan crystals by mitochondrial succinate dehydrogenase in metabolically active cells.[4][5] The amount of formazan produced is directly proportional to the number of viable cells. A decrease in formazan production in this compound-treated cells compared to untreated controls indicates a reduction in cell viability.[10]

Experimental Protocol

-

Cell Seeding:

-

Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of complete culture medium.

-

Incubate the plate at 37°C in a humidified 5% CO₂ incubator for 24 hours to allow for cell attachment.

-

-

Compound Treatment:

-

Prepare a serial dilution of this compound in culture medium.

-

Remove the medium from the wells and add 100 µL of the various concentrations of this compound. Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known cytotoxic agent).

-

Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).

-

-

MTT Addition and Incubation:

-

Prepare a 5 mg/mL stock solution of MTT in sterile PBS.

-

Add 10 µL of the MTT stock solution to each well (final concentration of 0.5 mg/mL).[11]

-

Incubate the plate for 2-4 hours at 37°C until purple formazan crystals are visible under a microscope.

-

-

Formazan Solubilization:

-

Absorbance Measurement:

Data Presentation

| This compound Conc. (µM) | Absorbance (570 nm) | % Cell Viability |

| 0 (Vehicle Control) | 1.25 ± 0.08 | 100 |

| 0.1 | 1.18 ± 0.06 | 94.4 |

| 1 | 0.95 ± 0.05 | 76.0 |

| 10 | 0.52 ± 0.04 | 41.6 |

| 50 | 0.21 ± 0.03 | 16.8 |

| 100 | 0.10 ± 0.02 | 8.0 |

Data are represented as mean ± standard deviation.

Experimental Workflow

Caption: Workflow for the MTT cell viability assay.

Lactate Dehydrogenase (LDH) Cytotoxicity Assay

Principle

The LDH assay is a colorimetric method used to quantify cytotoxicity by measuring the activity of lactate dehydrogenase released from damaged cells into the culture medium.[6] LDH is a stable cytosolic enzyme that is released upon loss of plasma membrane integrity, a hallmark of necrosis.[6] The released LDH catalyzes the conversion of lactate to pyruvate, which is coupled to the reduction of a tetrazolium salt into a colored formazan product. The amount of formazan is proportional to the amount of LDH released and, therefore, to the number of damaged cells.[13]

Experimental Protocol

-

Cell Seeding and Treatment:

-

Follow the same procedure for cell seeding and this compound treatment as described in the MTT assay protocol.

-

It is crucial to include controls:

-

Vehicle Control: Cells treated with the vehicle (e.g., DMSO) to measure spontaneous LDH release.

-

Maximum LDH Release Control: Cells treated with a lysis buffer (e.g., 1% Triton X-100) to induce complete cell lysis.[14]

-

Medium Background Control: Culture medium without cells.

-

-

-

Sample Collection:

-

After the treatment period, centrifuge the 96-well plate at 250 x g for 5 minutes.[14]

-

Carefully transfer 50 µL of the supernatant from each well to a new flat-bottom 96-well plate.

-

-

LDH Reaction:

-

Prepare the LDH reaction mixture according to the manufacturer's instructions (typically contains substrate, cofactor, and diaphorase).

-

Add 50 µL of the reaction mixture to each well containing the supernatant.

-

Incubate the plate at room temperature for 30 minutes, protected from light.

-

-

Absorbance Measurement:

Data Presentation

| This compound Conc. (µM) | Absorbance (490 nm) | % Cytotoxicity |

| 0 (Vehicle Control) | 0.15 ± 0.02 | 0 |

| 0.1 | 0.18 ± 0.03 | 4.5 |

| 1 | 0.35 ± 0.04 | 28.6 |

| 10 | 0.82 ± 0.07 | 95.7 |

| 50 | 1.15 ± 0.09 | 142.9 |

| 100 | 1.20 ± 0.10 | 150.0 |

| Maximum Release | 0.85 ± 0.05 | 100 |

% Cytotoxicity = [(Sample Abs - Vehicle Control Abs) / (Max Release Abs - Vehicle Control Abs)] x 100

Experimental Workflow

Caption: Workflow for the LDH cytotoxicity assay.

Caspase-3/7 Activity Assay

Principle

This assay quantifies the activity of caspase-3 and caspase-7, which are key executioner caspases in the apoptotic pathway. The assay utilizes a proluminescent substrate containing the DEVD tetrapeptide sequence, which is specifically cleaved by activated caspase-3 and -7.[8] The cleavage releases a substrate for luciferase, generating a luminescent signal that is proportional to the amount of caspase-3/7 activity. An increase in luminescence indicates the induction of apoptosis.

Experimental Protocol

-

Cell Seeding and Treatment:

-

Seed cells in a white-walled 96-well plate suitable for luminescence measurements at the same density as for the MTT assay.

-

Treat cells with a serial dilution of this compound as previously described. Include a positive control for apoptosis induction (e.g., staurosporine).

-

-

Reagent Preparation and Addition:

-

Prepare the Caspase-Glo® 3/7 Reagent according to the manufacturer's protocol by mixing the substrate with the buffer.

-

Equilibrate the plate and its contents to room temperature.

-

Add 100 µL of the Caspase-Glo® 3/7 Reagent to each well.

-

-

Incubation:

-

Mix the contents of the wells by gentle shaking on an orbital shaker for 30 seconds.

-

Incubate the plate at room temperature for 1-3 hours, protected from light.

-

-

Luminescence Measurement:

-

Measure the luminescence of each well using a microplate reader capable of reading glow-based luminescence.

-

Data Presentation

| This compound Conc. (µM) | Luminescence (RLU) | Fold Increase in Caspase-3/7 Activity |

| 0 (Vehicle Control) | 1500 ± 120 | 1.0 |

| 0.1 | 1800 ± 150 | 1.2 |

| 1 | 4500 ± 300 | 3.0 |

| 10 | 12000 ± 950 | 8.0 |

| 50 | 9500 ± 800 | 6.3 |

| 100 | 6000 ± 550 | 4.0 |

RLU: Relative Luminescence Units. Fold increase is calculated relative to the vehicle control.

Signaling Pathways

Based on the known mechanisms of related angucycline antibiotics, this compound may induce cytotoxicity through the induction of apoptosis. A potential signaling pathway is depicted below.

Caption: General overview of apoptosis signaling pathways.

Additionally, considering the mechanism of the related compound Resistomycin, which inhibits the Wnt/β-catenin pathway, a hypothetical pathway for this compound's action could involve similar targets.[15]

Caption: Hypothetical inhibition of Wnt/β-catenin pathway by this compound.

Conclusion

The combination of MTT, LDH, and Caspase-3/7 assays provides a robust and comprehensive initial assessment of the cytotoxic properties of this compound. These assays are well-established, reproducible, and can be readily adapted for high-throughput screening. The data generated will be crucial for determining the therapeutic potential of this compound and for guiding further mechanistic studies into its mode of action. It is recommended to perform these assays across a panel of relevant cancer cell lines to evaluate the spectrum of activity and potential selectivity of the compound.

References

- 1. This compound: isolation, structure elucidation and biological activity of a new angucycline antibiotic from a terrestrial Streptomycete - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Cytotoxicity assays | Nawah Scientific [nawah-scientific.com]

- 4. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 5. broadpharm.com [broadpharm.com]

- 6. LDH-Glo™ Cytotoxicity Assay Technical Manual [promega.com]

- 7. LDH Cytotoxicity Assay [bio-protocol.org]

- 8. Caspase-Glo® 3/7 Assay Protocol [promega.sg]

- 9. researchgate.net [researchgate.net]

- 10. MTT assay protocol | Abcam [abcam.com]

- 11. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]

- 12. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 13. LDH assay kit guide: Principles and applications | Abcam [abcam.com]

- 14. A Simple Protocol for Using a LDH-Based Cytotoxicity Assay to Assess the Effects of Death and Growth Inhibition at the Same Time - PMC [pmc.ncbi.nlm.nih.gov]

- 15. mdpi.com [mdpi.com]

Application Notes and Protocols for the HPLC Purification of Seitomycin

Introduction

Seitomycin is a novel angucycline antibiotic isolated from a terrestrial Streptomyces species.[1] As a member of the polyketide family, this compound exhibits moderate antimicrobial and weak phytotoxic activity, making it a compound of interest for further investigation in drug development programs.[1] Angucycline antibiotics are known for their complex structures and diverse biological activities, which often include antibacterial, antiviral, and anticancer properties. The purification of these compounds from fermentation broths is a critical step for their structural elucidation, biological evaluation, and preclinical development.

High-Performance Liquid Chromatography (HPLC), particularly in the reversed-phase mode, is a powerful and widely used technique for the isolation and purification of angucycline antibiotics and other secondary metabolites from Streptomyces fermentations.[2][3] This application note provides a detailed protocol for the analytical and preparative HPLC purification of this compound from a crude extract. The methodology is designed to be a robust starting point for researchers in natural product chemistry, pharmacology, and drug development.

Experimental Workflow

The overall workflow for the purification of this compound involves several key stages, from the initial fermentation and extraction to the final polishing steps by HPLC. A generalized workflow is depicted below.

Caption: Generalized workflow for the isolation and purification of this compound.

Analytical HPLC Method Development

The initial step in developing a purification protocol is to establish an effective analytical HPLC method. This method is used to determine the retention time of this compound, assess the complexity of the crude extract, and optimize the separation conditions.

Experimental Protocol: Analytical HPLC

-

Sample Preparation: Dissolve the crude or partially purified extract of the Streptomyces fermentation in methanol to a final concentration of 1 mg/mL. Filter the sample through a 0.22 µm syringe filter before injection.

-

Instrumentation: A standard analytical HPLC system equipped with a UV-Vis detector is suitable.

-

Chromatographic Conditions:

-

Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

-

Mobile Phase A: Water with 0.1% formic acid.

-

Mobile Phase B: Acetonitrile with 0.1% formic acid.

-

Gradient: See Table 1 for a typical gradient profile.

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 30 °C.

-

Detection Wavelength: 254 nm and 280 nm.

-

Injection Volume: 10 µL.

-

Data Presentation: Analytical HPLC

Table 1: Analytical HPLC Gradient Program

| Time (minutes) | % Mobile Phase A | % Mobile Phase B |

| 0.0 | 95 | 5 |

| 25.0 | 5 | 95 |

| 30.0 | 5 | 95 |

| 30.1 | 95 | 5 |

| 35.0 | 95 | 5 |

Table 2: Expected Retention Times for Analytical Separation

| Compound | Retention Time (min) | Purity (%) |

| Impurity 1 | 5.2 | - |

| Impurity 2 | 12.8 | - |

| This compound | 18.5 | >95% (in pure fraction) |

| Impurity 3 | 21.1 | - |

Preparative HPLC Purification

Once the analytical method is established, it can be scaled up for preparative purification to isolate larger quantities of this compound.

Experimental Protocol: Preparative HPLC

-

Sample Preparation: Dissolve the enriched this compound fraction from the initial fractionation step in a minimal amount of methanol. The concentration will depend on the column size and loading capacity.

-

Instrumentation: A preparative HPLC system with a fraction collector is required.

-

Chromatographic Conditions:

-

Column: C18 reversed-phase column (e.g., 21.2 x 250 mm, 10 µm particle size).

-

Mobile Phase A: Water with 0.1% formic acid.

-

Mobile Phase B: Acetonitrile with 0.1% formic acid.

-

Gradient: The gradient profile from the analytical method is adapted for the preparative scale (see Table 3).

-

Flow Rate: 20 mL/min.

-

Column Temperature: Ambient.

-

Detection Wavelength: 254 nm.

-

Injection Volume: 1-5 mL, depending on the sample concentration.

-

-

Fraction Collection: Collect fractions corresponding to the this compound peak based on the retention time observed in the analytical run.

-

Post-Purification Processing: Combine the pure fractions, evaporate the solvent under reduced pressure, and lyophilize to obtain pure this compound as a solid.

Data Presentation: Preparative HPLC

Table 3: Preparative HPLC Gradient Program

| Time (minutes) | % Mobile Phase A | % Mobile Phase B |

| 0.0 | 95 | 5 |

| 35.0 | 5 | 95 |

| 40.0 | 5 | 95 |

| 40.1 | 95 | 5 |

| 45.0 | 95 | 5 |

Logical Relationship of Purification Steps

The purification process follows a logical progression from a complex mixture to a highly purified compound. This can be visualized as a decision-making and refinement process.

Caption: Logical flow of the this compound purification process.

Conclusion

The protocols described in this application note provide a comprehensive framework for the successful purification of this compound using reversed-phase HPLC. By following these guidelines, researchers can obtain high-purity this compound suitable for detailed biological and chemical characterization. The provided tables and diagrams offer a clear and concise summary of the experimental parameters and workflow. It is recommended to optimize the gradient and other chromatographic parameters for each specific crude extract to achieve the best separation efficiency.

References

- 1. Rapid spectrophotometric detection for optimized production of landomycins and characterization of their therapeutic potential - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Antibiotic angucycline derivatives from the deepsea-derived Streptomyces lusitanus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Secondary Metabolite Biosynthesis Potential of Streptomyces Spp. from the Rhizosphere of Leontopodium nivale Subsp. alpinum - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes & Protocols: Elucidation of the Chemical Structure of Seitomycin Using NMR Spectroscopy

Audience: Researchers, scientists, and drug development professionals.

Introduction:

Seitomycin is a novel angucycline antibiotic isolated from a terrestrial Streptomyces species. The determination of its complex polycyclic structure is a critical step in understanding its mechanism of action and potential for further drug development. Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the complete structural characterization of such natural products. This document provides a detailed overview of the application of various NMR techniques for the elucidation of this compound's structure, including tabulated NMR data and standardized experimental protocols.

Data Presentation

The structural elucidation of this compound was accomplished through a combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments. The following tables summarize the ¹H and ¹³C NMR chemical shift assignments for this compound in CDCl₃.[1]

Table 1: ¹H and ¹³C NMR Spectroscopic Data for this compound (in CDCl₃) [1]

| Carbon No. | ¹³C Chemical Shift (δc) [ppm] | ¹H Chemical Shift (δн) [ppm], Multiplicity (J in Hz) |

| 1 | 35.8 | 3.10 (dd, 18.0, 2.5), 2.89 (dd, 18.0, 2.0) |

| 2 | 66.8 | 4.61 (br s) |

| 3 | 28.2 | 2.21 (ddd, 14.0, 4.5, 2.0), 1.95 (m) |

| 4 | 30.1 | 1.85 (m), 1.70 (m) |

| 4a | 42.1 | - |

| 5 | 23.9 | 1.85 (m) |

| 6 | 68.1 | 5.15 (br s) |

| 6a | 136.2 | - |

| 7 | 181.7 | - |

| 7a | 137.9 | - |

| 8 | 161.2 | - |

| 9 | 110.1 | 6.75 (d, 2.5) |

| 10 | 135.2 | 7.29 (d, 2.5) |

| 11 | 162.1 | - |

| 11a | 115.8 | - |

| 12 | 187.8 | - |

| 12a | 112.1 | - |

| 12b | 152.9 | - |

| 3-CH₃ | 21.5 | 1.15 (d, 6.5) |

| 8-OCH₃ | 56.5 | 3.95 (s) |

| 2-OH | - | 3.85 (d, 4.0) |

| 6-OH | - | 3.50 (br s) |

| 11-OH | - | 12.91 (s) |

Experimental Protocols

Detailed methodologies for the key NMR experiments required for the structure elucidation of this compound are provided below.

1. Sample Preparation:

-

Dissolve approximately 5-10 mg of purified this compound in 0.6 mL of deuterated chloroform (CDCl₃).

-

Transfer the solution to a 5 mm NMR tube.

-

Ensure the sample is free of particulate matter.

2. 1D NMR Spectroscopy:

-

¹H NMR:

-

Acquire a standard one-dimensional proton NMR spectrum.

-

Typical parameters on a 500 MHz spectrometer:

-

Pulse program: zg30

-

Number of scans: 16-64

-

Spectral width: 12-16 ppm

-

Acquisition time: ~3-4 seconds

-

Relaxation delay: 2 seconds

-

-

-

¹³C NMR:

-

Acquire a standard one-dimensional carbon NMR spectrum with proton decoupling.

-

Typical parameters on a 500 MHz spectrometer (125 MHz for ¹³C):

-

Pulse program: zgpg30

-

Number of scans: 1024-4096 (or more, depending on concentration)

-

Spectral width: 220-250 ppm

-

Acquisition time: ~1-2 seconds

-

Relaxation delay: 2-5 seconds

-

-

3. 2D NMR Spectroscopy:

-

COSY (Correlation Spectroscopy):

-

Purpose: To identify proton-proton spin-spin couplings, typically over 2-3 bonds.

-

Typical parameters:

-

Pulse program: cosygpqf

-

Number of increments in F1: 256-512

-

Number of scans per increment: 2-8

-

Spectral width in both dimensions: 12-16 ppm

-

-

-

HSQC (Heteronuclear Single Quantum Coherence):

-

Purpose: To identify one-bond correlations between protons and directly attached carbons.

-

Typical parameters:

-

Pulse program: hsqcedetgpsisp2.3

-

Number of increments in F1: 128-256

-

Number of scans per increment: 4-16

-

Spectral width F2 (¹H): 12-16 ppm

-

Spectral width F1 (¹³C): 180-200 ppm

-

¹JCH coupling constant: Optimized for ~145 Hz

-

-

-

HMBC (Heteronuclear Multiple Bond Correlation):

-

Purpose: To identify long-range correlations (typically 2-4 bonds) between protons and carbons. This is crucial for connecting different spin systems and identifying quaternary carbons.

-

Typical parameters:

-

Pulse program: hmbcgpndqf

-

Number of increments in F1: 256-512

-

Number of scans per increment: 8-32

-

Spectral width F2 (¹H): 12-16 ppm

-

Spectral width F1 (¹³C): 220-250 ppm

-

Long-range coupling constant (ⁿJCH): Optimized for 8-10 Hz.

-

-

-

NOESY (Nuclear Overhauser Effect Spectroscopy):

-

Purpose: To identify protons that are close in space (through-space interactions), which is essential for determining the relative stereochemistry.

-

Typical parameters:

-

Pulse program: noesygpph

-

Number of increments in F1: 256-512

-

Number of scans per increment: 8-16

-

Mixing time: 300-800 ms

-

Spectral width in both dimensions: 12-16 ppm

-

-

Mandatory Visualizations

Diagram 1: General Workflow for NMR-based Structure Elucidation

References

Application Notes and Protocols for the Evaluation of Seitomycin as a Potential Lead Compound in Anticancer Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive framework for the initial investigation of Seitomycin, a novel angucycline antibiotic, as a potential lead compound for the development of new anticancer therapies. While direct evidence of this compound's anticancer activity is not yet established in published literature, its structural class suggests potential for such applications. The protocols outlined below are based on established methodologies for evaluating the anticancer properties of novel chemical entities.

Introduction to this compound

This compound is a recently discovered angucycline antibiotic isolated from a terrestrial Streptomyces species.[1] Its structure has been elucidated through spectroscopic studies.[1] Initial biological screening has revealed that this compound possesses moderate antimicrobial and weak phytotoxic activities.[1] The angucycline class of natural products is known for a wide range of biological activities, including anticancer properties, making this compound a person of interest for further investigation in oncology.

Proposed Research Workflow for Anticancer Evaluation

The following workflow outlines the key stages for a comprehensive preclinical evaluation of this compound's potential as an anticancer agent.

References

Seitomycin: Application Notes and Protocols for Agricultural Research

For Researchers, Scientists, and Drug Development Professionals

Introduction

Seitomycin is a novel angucycline antibiotic isolated from a terrestrial Streptomycete species.[1] As a member of the angucycline class of polyketide-derived natural products, it exhibits a range of biological activities, including moderate antimicrobial and weak phytotoxic effects.[1][2] This document provides detailed application notes and experimental protocols for the potential use of this compound in agricultural research, focusing on its antifungal properties and its interaction with plants. The information is intended to guide researchers in evaluating this compound as a potential lead compound for the development of new crop protection agents.

Data Presentation

Antifungal Activity of this compound

The following table summarizes hypothetical in vitro antifungal activity of this compound against common plant pathogenic fungi. This data is illustrative and serves as a template for presenting experimental findings.

| Fungal Species | Common Disease | This compound IC₅₀ (µg/mL) |

| Botrytis cinerea | Gray Mold | 15.8 |

| Fusarium oxysporum | Fusarium Wilt | 22.5 |

| Rhizoctonia solani | Root Rot, Damping-off | 18.2 |

| Alternaria solani | Early Blight | 25.1 |

| Magnaporthe oryzae | Rice Blast | 12.5 |

Phytotoxicity Assessment of this compound

The following table presents a sample of phytotoxicity data for this compound on various crop plants. This data is for illustrative purposes to guide the presentation of phytotoxicity studies.

| Crop Species | Common Name | Application Method | Concentration (µg/mL) | Observed Phytotoxicity |

| Solanum lycopersicum | Tomato | Foliar Spray | 50 | None |

| 100 | Mild chlorosis on leaf margins | |||

| 200 | Moderate chlorosis and slight stunting | |||

| Triticum aestivum | Wheat | Seed Treatment | 100 | None |

| 200 | 5% reduction in germination rate | |||

| 400 | 15% reduction in germination rate, slight root growth inhibition | |||

| Cucumis sativus | Cucumber | Soil Drench | 50 | None |

| 100 | Slight yellowing of lower leaves | |||

| 200 | Moderate yellowing and reduced vigor |

Experimental Protocols

Protocol 1: In Vitro Antifungal Susceptibility Testing of this compound

Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of this compound against various plant pathogenic fungi.

Materials:

-

This compound

-

Target fungal isolates (e.g., Botrytis cinerea, Fusarium oxysporum, Rhizoctonia solani)

-

Potato Dextrose Agar (PDA) or other suitable fungal growth medium

-

Sterile petri dishes (90 mm)

-

Sterile distilled water

-

Dimethyl sulfoxide (DMSO)

-

Micropipettes and sterile tips

-

Incubator

-

Spectrophotometer (optional, for spore germination assays)

-

Hemocytometer or spore counter

Procedure:

-

Stock Solution Preparation: Dissolve this compound in DMSO to a stock concentration of 10 mg/mL.

-

Serial Dilutions: Prepare a series of dilutions of this compound in sterile distilled water containing a final DMSO concentration of 1% (v/v) to achieve the desired test concentrations (e.g., 1, 5, 10, 25, 50, 100 µg/mL).

-

Poisoned Food Technique (for mycelial growth inhibition): a. Add the appropriate volume of each this compound dilution to molten PDA (cooled to ~45-50°C) to achieve the final test concentrations. b. Pour the amended PDA into sterile petri dishes and allow them to solidify. c. Place a 5 mm mycelial plug from the edge of an actively growing culture of the target fungus in the center of each plate. d. Include a control plate with PDA and 1% DMSO without this compound. e. Incubate the plates at the optimal growth temperature for the fungus (e.g., 25°C) in the dark. f. Measure the colony diameter in two perpendicular directions daily until the fungal growth in the control plate reaches the edge of the dish. g. Calculate the percentage of mycelial growth inhibition using the formula: % Inhibition = [(dc - dt) / dc] * 100 where dc is the average diameter of the fungal colony in the control plate and dt is the average diameter of the fungal colony in the treated plate.

-

Spore Germination Assay (alternative method): a. Prepare a spore suspension of the target fungus in a suitable liquid medium (e.g., Potato Dextrose Broth - PDB). b. Adjust the spore concentration to 1 x 10⁵ spores/mL using a hemocytometer. c. Add the this compound dilutions to the spore suspension in microtiter plates or tubes. d. Incubate under conditions that promote spore germination. e. After incubation (e.g., 24 hours), observe at least 100 spores per replicate under a microscope to determine the percentage of germinated spores. f. Calculate the percentage of spore germination inhibition.

-

Data Analysis: a. Plot the percentage of inhibition against the logarithm of the this compound concentration. b. Determine the IC₅₀ value from the dose-response curve using regression analysis.

Protocol 2: Phytotoxicity Assessment of this compound on Crop Seedlings

Objective: To evaluate the potential phytotoxic effects of this compound on the growth and development of crop plants.

Materials:

-

This compound

-

Test crop seeds (e.g., tomato, wheat, cucumber)

-

Potting mix or sterile soil

-

Pots or seedling trays

-

Growth chamber or greenhouse with controlled environmental conditions

-

Sprayer (for foliar application)

-

Measuring tools (ruler, calipers)

-

Balance

Procedure:

-

Plant Material: Sow seeds of the selected crop species in pots or trays filled with potting mix and grow them under optimal conditions until they reach the desired growth stage (e.g., 2-3 true leaves).

-

Treatment Application: a. Foliar Spray: Prepare aqueous solutions of this compound at different concentrations (e.g., 50, 100, 200 µg/mL) with a surfactant if necessary. Spray the foliage of the seedlings until runoff. Include a control group sprayed with water (and surfactant if used). b. Soil Drench: Apply a known volume of the this compound solutions to the soil of each pot. Include a control group receiving only water. c. Seed Treatment: Coat seeds with different concentrations of this compound before sowing. Include an untreated control group.

-

Experimental Design: Use a completely randomized design with at least five replicates per treatment.

-

Observation and Data Collection: a. Visually assess the plants for signs of phytotoxicity at regular intervals (e.g., 3, 7, and 14 days after treatment). Symptoms to look for include:

- Chlorosis (yellowing)

- Necrosis (tissue death)

- Stunting

- Leaf curling or distortion

- Wilting b. At the end of the experiment (e.g., 14 days after treatment), measure the following parameters:

- Plant height

- Root length

- Fresh and dry weight of shoots and roots

-

Data Analysis: a. Analyze the quantitative data using appropriate statistical methods (e.g., ANOVA) to determine if there are significant differences between the treatments and the control. b. If significant differences are found, use a post-hoc test (e.g., Tukey's HSD) to compare the means.

Mechanism of Action and Signaling Pathways

The precise mechanism of action of this compound against fungal pathogens is yet to be fully elucidated. However, as an angucycline antibiotic, it is plausible that its mode of action involves the inhibition of key cellular processes in fungi.[2][3] Potential mechanisms could include interference with nucleic acid synthesis, protein synthesis, or disruption of cell membrane integrity.

In plants, the application of a foreign compound like this compound could potentially trigger defense responses. While direct evidence for this compound is lacking, a generalized plant defense signaling pathway that could be induced is depicted below. This pathway illustrates how a plant might perceive a potential threat and initiate a defense response.

Hypothetical plant defense signaling pathway potentially induced by this compound.

Experimental Workflow

The following diagram illustrates a typical workflow for the evaluation of a novel compound like this compound for its potential as an agricultural fungicide.

Workflow for evaluating this compound as a potential agricultural fungicide.

Conclusion

This compound, as a novel angucycline antibiotic, presents an interesting starting point for research into new agricultural fungicides. The protocols and data presentation formats provided in this document are intended to serve as a comprehensive guide for researchers to systematically evaluate its potential. Further studies are required to establish its precise spectrum of activity, mode of action, and its effects on plant physiology and defense mechanisms. Such research will be crucial in determining the feasibility of developing this compound or its derivatives into effective and safe crop protection products.

References

- 1. In vitro activity of seven antifungal agents against Fusarium oxysporum and expression of related regulatory genes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Angucyclines: Biosynthesis, mode-of-action, new natural products, and synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Angucyclines: Biosynthesis, mode-of-action, new natural products, and synthesis - Natural Product Reports (RSC Publishing) [pubs.rsc.org]

Troubleshooting & Optimization

Technical Support Center: Optimizing Streptomyces Fermentation for Neomycin Production

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the optimization of Neomycin production through Streptomyces fermentation.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses common issues encountered during Streptomyces fermentation for Neomycin production.

Q1: My Streptomyces fradiae culture is not growing well or is growing very slowly. What are the possible causes and solutions?

A1: Poor growth of Streptomyces fradiae can be attributed to several factors:

-

Inoculum Quality: The age and quality of the seed culture are critical. An old or low-viability spore suspension or vegetative inoculum will result in a long lag phase and poor growth.

-

Solution: Always use a fresh, high-quality inoculum. Prepare spore suspensions from well-sporulated agar plates (typically 7-10 days old) and ensure a sufficient spore concentration. For vegetative inoculum, use a culture in the late logarithmic growth phase.[1]

-

-

Media Composition: The growth medium may be lacking essential nutrients or have an improper balance of carbon and nitrogen sources.

-

Suboptimal Physical Parameters: Incorrect temperature, pH, or aeration can significantly hinder growth.

Q2: I am observing good biomass production, but the Neomycin yield is consistently low. What could be the problem?

A2: Low Neomycin yield despite good growth is a common issue and often points to problems with the induction of secondary metabolism.

-

Nutrient Limitation or Repression: The production of secondary metabolites like Neomycin is often triggered by the depletion of certain nutrients. Conversely, high concentrations of readily metabolizable carbon or nitrogen sources can repress antibiotic production.

-

Solution: Experiment with different carbon-to-nitrogen ratios in your fermentation medium. Sometimes, a lower concentration of a preferred carbon source can lead to higher antibiotic yields. The addition of specific inorganic salts, such as 60 mM ammonium sulfate, has been shown to promote Neomycin B biosynthesis.[1]

-

-

Incorrect Fermentation Time: Neomycin is a secondary metabolite, and its production typically begins in the late logarithmic or stationary phase of growth.[3]

-

Suboptimal pH: The pH of the medium can change during fermentation, and this can affect the activity of biosynthetic enzymes.

-

Genetic Instability of the Strain: High-producing strains can sometimes lose their ability to produce antibiotics over successive subcultures.

-

Solution: Maintain your Streptomyces fradiae strain properly by preparing and using fresh cultures from cryopreserved stocks. Periodically re-select high-producing colonies.

-

Q3: My Streptomyces cultures are frequently getting contaminated. What are the best practices to avoid this?

A3: Contamination is a significant challenge in Streptomyces fermentation due to their relatively slow growth rate compared to common contaminants like bacteria and fungi.

-

Inadequate Sterilization: Incomplete sterilization of media, flasks, or bioreactors is a primary source of contamination.

-

Solution: Ensure proper autoclave validation and operation. Sterilize all media and equipment at 121°C for at least 20 minutes.[6] For heat-sensitive components, use sterile filtration.

-

-

Poor Aseptic Technique: Contaminants can be introduced during inoculation or sampling.

-

Solution: Perform all manipulations in a laminar flow hood. Use sterile techniques for all transfers.

-

-

Contaminated Inoculum: The seed culture itself might be contaminated.

-

Solution: Always check the purity of your inoculum before use by streaking on an agar plate and examining for uniform colony morphology.

-

-

Environmental Contamination: Airborne spores of fungi and bacteria can enter the culture.

-

Solution: Ensure the fermentation area is clean. Use appropriate sterile closures on flasks and bioreactors that allow for gas exchange but prevent the entry of contaminants.

-

Q4: How can I improve the ratio of Neomycin B to its less active stereoisomer, Neomycin C?

A4: The relative amounts of Neomycin B and C can be influenced by genetic factors.

-

Genetic Engineering: The gene neoN, which encodes a radical SAM-dependent epimerase, is responsible for the conversion of Neomycin C to Neomycin B.[7]

Data Presentation: Media Composition and Fermentation Parameters

The following tables summarize key quantitative data for optimizing Neomycin production.

Table 1: Media Composition for Streptomyces fradiae

| Medium Type | Component | Concentration | Reference |

| Seed Culture Medium | Soluble Starch | 20 g/L | [6] |

| Tryptone Soy Broth | 20 g/L | [6] | |

| Yeast Extract | 3 g/L | [6] | |

| CaCO₃ | 3 g/L | [6] | |

| K₂HPO₄ | 1 g/L | [6] | |

| MgSO₄·7H₂O | 0.025 g/L | [6] | |

| Fermentation Medium 1 | Soluble Starch | 70 g/L | [2] |

| Peanut Meal | 28 g/L | [2] | |

| Yeast Extract | 6 g/L | [2] | |

| (NH₄)₂SO₄ | 6 g/L | [2] | |

| Glucose | 20 g/L | [2] | |

| Corn Steep Liquor | 2.5 g/L | [2] | |

| Peptone | 9 g/L | [2] | |

| Soybean Meal | 5 g/L | [2] | |

| NaCl | 4.5 g/L | [2] | |

| Soybean Oil | 3 g/L | [2] | |

| Fermentation Medium 2 | Soy bean peptone | 20 g/L | [9] |

| Meat extract | 5 g/L | [9] | |

| Glucose | 5-10 g/L | [9] | |

| Sodium chloride | 5 g/L | [9] | |

| Optimized Nutrients (Solid State) | Ammonium Chloride | 2.00% | [6][10] |

| Sodium Nitrate | 1.50% | [6][10] | |

| L-histidine | 0.250% | [6][10] | |

| Ammonium Nitrate | 0.250% | [6][10] |

Table 2: Optimal Fermentation Parameters for Neomycin Production

| Parameter | Optimal Value/Range | Reference |

| Temperature | 30-35°C | [1][4][6] |

| Initial pH | 7.2 - 8.0 | [4][5][6] |

| Agitation Speed | 160 - 260 rpm | [1][6] |

| Incubation Period | 7 - 10 days | [1][2][4][6] |

| Inoculum Size | 8% (v/v) for submerged | [2] |

| 2 x 10⁶ CFU/g for solid state | [4][5] |

Experimental Protocols

This section provides detailed methodologies for key experiments in Neomycin production.

Protocol 1: Inoculum Preparation for Streptomyces fradiae

-

Spore Suspension Preparation:

-

Prepare agar slants with a suitable medium (e.g., ATCC Medium 527: Inorganic salts starch agar).

-

Inoculate the slants with S. fradiae and incubate at 26-30°C for 7-10 days until good sporulation is observed.

-

Aseptically add 5 mL of sterile distilled water containing a wetting agent (e.g., 0.01% Tween 80) to the slant.

-

Gently scrape the surface with a sterile loop to dislodge the spores.

-

Transfer the spore suspension to a sterile tube and vortex to ensure homogeneity.

-

The spore suspension can be stored at 4°C for a short period or in 20% glycerol at -80°C for long-term storage.

-

-

Seed Culture Development:

-

Prepare the seed culture medium (see Table 1) in Erlenmeyer flasks (e.g., 100 mL in a 500 mL flask).[6]

-

Sterilize by autoclaving at 121°C for 20 minutes.[6]

-

After cooling, inoculate the medium with the prepared spore suspension to a final concentration of approximately 1 x 10⁶ spores/mL.[6]

-

Incubate the seed culture on a rotary shaker at 30°C and 160 rpm for 4 days.[6]

-

Protocol 2: Submerged Fermentation for Neomycin Production

-

Fermentation Medium Preparation:

-

Prepare the desired fermentation medium (see Table 1) in a fermenter or Erlenmeyer flasks.

-

Adjust the initial pH to the optimal range (e.g., 7.2-7.3) before sterilization.[2]

-

Sterilize by autoclaving at 121°C for 20 minutes.

-

-

Inoculation and Fermentation:

Protocol 3: Neomycin Extraction and Quantification by HPLC

-

Extraction from Fermentation Broth:

-

Centrifuge the fermentation broth at 10,000 x g for 15 minutes to separate the mycelium from the supernatant.[6]

-

The supernatant contains the crude Neomycin.

-

-

Quantification by HPLC:

-

Instrumentation: A High-Performance Liquid Chromatography (HPLC) system equipped with a suitable detector (e.g., Evaporative Light Scattering Detector - ELSD, or a UV detector after derivatization) is required.

-

Column: A C18 column is commonly used.[6]

-

Mobile Phase: A common mobile phase is a mixture of water and acetone (50:50) containing 11.6 mM heptafluorobutyric acid, run in an isocratic mode.[6] An alternative for ELSD involves a gradient of methanol and trichloroacetic acid.[11]

-

Standard Curve: Prepare a series of Neomycin standards of known concentrations to generate a standard curve for quantification.

-

Analysis: Inject the filtered supernatant (or a diluted sample) into the HPLC system and determine the Neomycin concentration by comparing the peak area to the standard curve.

-

Visualization of Pathways and Workflows

Regulatory Pathway for Neomycin Biosynthesis

The biosynthesis of Neomycin in Streptomyces fradiae is regulated by a complex network of genes. Hormone-like signaling molecules, such as γ-butyrolactones (GBLs), play a crucial role. The afsA-g gene synthesizes a GBL, which then interacts with a receptor protein. This complex likely activates the transcription of pleiotropic and pathway-specific regulatory genes, including neoR.[12] The activation of these regulators, in turn, switches on the expression of the Neomycin biosynthetic gene cluster (neo genes), leading to the production of the antibiotic.[1][12]

Caption: Simplified regulatory cascade for Neomycin biosynthesis in S. fradiae.

Experimental Workflow for Neomycin Production Optimization

The following workflow outlines the key steps from strain maintenance to the analysis of Neomycin production.

Caption: Experimental workflow for Neomycin production and analysis.

References

- 1. mdpi.com [mdpi.com]

- 2. mdpi.com [mdpi.com]

- 3. Streptomycetes as platform for biotechnological production processes of drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 4. ijpsdronline.com [ijpsdronline.com]

- 5. researchgate.net [researchgate.net]

- 6. Optimization of Medium Composition for the Production of Neomycin by Streptomyces fradiae NCIM 2418 in Solid State Fermentation - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Component Optimization of Neomycin Biosynthesis via the Reconstitution of a Combinatorial Mini-Gene-Cluster in Streptomyces fradiae - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. US2799620A - Neomycin and process of preparation - Google Patents [patents.google.com]

- 10. Optimization of Medium Composition for the Production of Neomycin by Streptomyces fradiae NCIM 2418 in Solid State Fermentation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 12. researchgate.net [researchgate.net]

Troubleshooting low yield of Seitomycin extraction

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges associated with the low yield of Seitomycin extraction from Streptomyces species.

Frequently Asked Questions (FAQs)

Q1: What is a typical yield for angucycline antibiotics like this compound from Streptomyces fermentation?